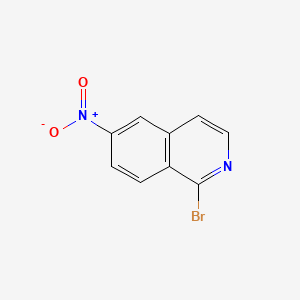

1-Bromo-6-nitroisoquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-6-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-9-8-2-1-7(12(13)14)5-6(8)3-4-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIOYVYPKSMYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Br)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 Bromo 6 Nitroisoquinoline and Analogues

Direct Functionalization Approaches to Substituted Isoquinolines

Direct functionalization of the isoquinoline (B145761) core represents an efficient strategy for the synthesis of derivatives like 1-bromo-6-nitroisoquinoline. This approach avoids the often lengthy and complex processes of building the heterocyclic system from acyclic precursors. The two primary retrosynthetic disconnections for this compound involve either the bromination of a nitroisoquinoline or the nitration of a bromoisoquinoline.

Regioselective Bromination of Nitroisoquinolines

The introduction of a bromine atom at the C-1 position of a pre-functionalized nitroisoquinoline is a key synthetic step. The electronic nature of the nitro group significantly influences the reactivity of the isoquinoline ring, directing the regioselectivity of the bromination reaction.

Electrophilic aromatic substitution is a fundamental reaction in aromatic chemistry. However, the strong electron-withdrawing nature of the nitro group deactivates the isoquinoline ring towards electrophilic attack. While electrophilic bromination of isoquinoline itself can be achieved, the presence of a nitro group makes this approach challenging for the synthesis of this compound. The deactivating effect of the nitro group would necessitate harsh reaction conditions, which could lead to low yields and side reactions.

A more viable strategy for introducing a bromine atom at the C-1 position of a nitro-substituted isoquinoline is through nucleophilic aromatic substitution (SNA_r). This type of reaction is facilitated by the presence of electron-withdrawing groups, such as a nitro group, on the aromatic ring. libretexts.orgmasterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a stabilized intermediate, followed by the departure of a leaving group. lumenlearning.com

For the synthesis of this compound, a precursor such as 1-chloro-6-nitroisoquinoline (B571658) could theoretically undergo nucleophilic substitution with a bromide source. The electron-withdrawing nitro group at the C-6 position would activate the C-1 position towards nucleophilic attack. The stability of the intermediate anion, known as a Meisenheimer complex, is crucial for the reaction to proceed. lumenlearning.com The negative charge in this intermediate can be delocalized onto the nitro group, which is a key factor in facilitating the substitution. libretexts.org

| Reactant | Reagent | Product | Notes |

| 1-Chloro-6-nitroisoquinoline | NaBr | This compound | This is a hypothetical reaction based on the principles of SNA_r. The chloro group serves as the leaving group. |

| 6-Nitroisoquinoline-1(2H)-one | PBr₃/PBr₅ | This compound | This represents another potential route where the hydroxyl group of the corresponding isoquinolinone is converted to a bromine atom. |

Regioselective Nitration of Bromoisoquinolines

An alternative and commonly employed synthetic route involves the nitration of a bromoisoquinoline precursor. The position of the bromine atom on the isoquinoline ring directs the incoming nitro group to specific positions.

The nitration of bromoisoquinolines is typically achieved using a mixture of nitric acid and sulfuric acid. springernature.com This classic method generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The regioselectivity of the nitration is governed by the directing effects of both the bromine atom and the heterocyclic nitrogen atom. For the synthesis of this compound, the starting material would be 1-bromoisoquinoline (B74834). The nitration of isoquinoline itself predominantly yields 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. researchgate.net The presence of the bromine atom at C-1 will influence the position of nitration.

A common synthetic method involves the nitration of isoquinoline followed by bromination. For example, nitration of isoquinoline can produce 6-nitroisoquinoline (B1610068), which can then be subjected to bromination. chemicalbook.com However, direct nitration of 1-bromoisoquinoline is also a plausible route. Research has shown that the nitration of 5-bromoisoquinoline (B27571) can lead to 5-bromo-8-nitroisoquinoline (B189721). orgsyn.org This suggests that the nitration of 1-bromoisoquinoline would likely lead to nitration on the benzene (B151609) ring portion of the molecule.

| Starting Material | Reagents | Product | Reference |

| Isoquinoline | 1. H₂SO₄, N-bromosuccinimide (NBS) 2. KNO₃ | This compound | |

| 5-Bromoisoquinoline | KNO₃, H₂SO₄ | 5-Bromo-8-nitroisoquinoline | orgsyn.org |

Traditional nitration methods using mixed acids can be harsh and may not be compatible with sensitive functional groups. springernature.comnih.gov This can lead to side reactions and lower yields. nih.gov Consequently, the development of milder nitration protocols with improved functional group tolerance is an active area of research. springernature.com These newer methods often employ alternative nitrating agents or reaction conditions to achieve the desired transformation without degrading other parts of the molecule. chimia.ch For complex molecules or in later-stage functionalization, these milder conditions are particularly crucial. researchgate.net

De Novo Isoquinoline Ring Construction with Pre-installed Substituents

The synthesis of the isoquinoline skeleton can be achieved through various cyclization strategies that build the heterocyclic ring from acyclic or carbocyclic precursors. When these precursors already bear the desired substituents, such as bromine atoms or nitro groups, the target molecule can be formed directly, avoiding post-functionalization steps on the isoquinoline core itself. This section explores several such methodologies.

Cyclization Reactions Incorporating Brominated Precursors

Synthesizing the isoquinoline ring from precursors already containing a bromine atom is a direct method for producing bromo-substituted isoquinolines. The success of these reactions often hinges on the position of the bromine atom and the presence of other activating or deactivating groups on the aromatic ring.

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a Schiff base, typically formed from a benzaldehyde (B42025) and an aminoacetaldehyde dialkyl acetal, to yield an isoquinoline. tutorsglobe.com The reaction is highly sensitive to the electronic properties of the benzaldehyde; electron-donating groups on the benzene ring greatly accelerate the cyclization, whereas electron-withdrawing groups can hinder it or lead to very low yields. tutorsglobe.comresearchgate.net

For instance, the synthesis of 8-bromo-7-methoxyisoquinoline (B1626704) has been successfully achieved using a modification of the Pomeranz-Fritsch synthesis, demonstrating the reaction's utility when an electron-donating methoxy (B1213986) group is present alongside the bromine atom. researchgate.net However, attempts to use precursors with only deactivating groups, such as 2-bromobenzaldehyde, often result in very low and inconsistent yields. researchgate.net This suggests that synthesizing a bromo-nitroisoquinoline using this method would be exceptionally challenging due to the strong deactivating nature of both the bromo and nitro substituents.

Table 1: Examples of Modified Pomeranz-Fritsch Reactions for Brominated Isoquinolines This table is generated based on available research data.

| Starting Benzaldehyde | Product | Reaction Conditions | Yield | Reference |

| 2-Bromo-3-methoxybenzaldehyde | 8-Bromo-7-methoxyisoquinoline | Jackson's Modification | Not specified | researchgate.net |

| 2-Bromobenzaldehyde | 8-Bromoisoquinoline | Pomeranz-Fritsch Cyclization | Low, irreproducible | researchgate.net |

Bischler-Napieralski Cyclizations with Bromine-Containing Intermediates

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). jk-sci.comwikipedia.org The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline. wikipedia.org

The success of the cyclization step, which is an electrophilic aromatic substitution, is dependent on the electron density of the aromatic ring. jk-sci.com Electron-donating groups facilitate the reaction, while electron-withdrawing groups make it more difficult. For substrates lacking activation, harsher conditions such as refluxing in POCl₃ with P₂O₅ are often necessary. wikipedia.org

A significant advancement involves using bromotriphenoxyphosphonium bromide (TPPBr₂) as the cyclizing agent. This reagent allows the reaction to proceed under very mild conditions (e.g., -60 °C), which is advantageous for substrates with sensitive functional groups that might degrade under harsher, high-temperature methods. organic-chemistry.org The enhanced efficiency is attributed to the superior leaving group properties of bromine in the key iminoyl bromide intermediate. organic-chemistry.org This mild protocol has been used to synthesize various dihydroisoquinolines, including the natural alkaloid precursor dehydrosalsolidine. organic-chemistry.org The application to a precursor containing both bromo and nitro groups would depend on whether the cyclization can overcome the significant deactivation of the aromatic ring.

Table 2: Conditions for Bischler-Napieralski Type Reactions This table is generated based on available research data.

| Cyclizing Agent | Substrate Type | Conditions | Product Type | Reference |

| POCl₃, P₂O₅ | β-phenylethylamides | Reflux | 3,4-Dihydroisoquinolines | wikipedia.org |

| TPPBr₂ / Et₃N | Substituted β-phenylethylamides | -60 °C, CH₂Cl₂ | 3,4-Dihydroisoquinolines | organic-chemistry.org |

Pictet-Spengler Reactions Utilizing Brominated Arylethanamines

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. jk-sci.comwikipedia.org This reaction is a special case of the Mannich reaction, where an iminium ion acts as the electrophile for the ring-closing step. wikipedia.org

A critical factor for the success of the Pictet-Spengler reaction is the nucleophilicity of the aromatic ring. The reaction proceeds efficiently under mild conditions when the ring is activated by electron-donating substituents, such as in indole (B1671886) or pyrrole (B145914) systems, or phenyl rings with alkoxy groups. jk-sci.comwikipedia.org For less nucleophilic aromatic rings, such as an un-substituted phenyl group, the reaction requires higher temperatures and strong acids to achieve cyclization, and yields are often poor. wikipedia.org

Given that both bromo and nitro groups are strongly electron-withdrawing, a β-(bromo-nitrophenyl)ethylamine precursor would be highly deactivated towards the required intramolecular electrophilic attack. Consequently, the Pictet-Spengler reaction is generally not a suitable method for the de novo synthesis of isoquinolines bearing such deactivating groups.

Cyclization Reactions Incorporating Nitrated Precursors

Introducing a nitro group onto the precursor before cyclization is another strategic approach. However, the powerful electron-withdrawing nature of the nitro group presents a significant barrier for most classical cyclization reactions that rely on electrophilic aromatic substitution.

The Pictet-Gams reaction is a modification of the Bischler-Napieralski synthesis. It utilizes a β-hydroxy-β-phenylethylamide as the starting material. Under the action of a strong dehydrating Lewis acid, the reaction proceeds with both cyclization and a simultaneous dehydration of the β-hydroxy group, yielding a fully aromatic isoquinoline directly, thus bypassing the need for a separate oxidation step from a dihydroisoquinoline intermediate. tutorsglobe.comwikipedia.orgtutorsglobe.com

While this method offers a more direct route to the isoquinoline product, it is still governed by the principles of electrophilic aromatic substitution. shahucollegelatur.org.in Therefore, it is most effective when the aromatic ring of the β-hydroxy-β-phenylethylamide is sufficiently activated by electron-donating groups. The presence of a deactivating nitro group on the aromatic ring would significantly impede the electrophilic cyclization step, making the synthesis of a nitro-substituted isoquinoline via this pathway challenging.

Metal-Catalyzed Annulation Cascades for Nitroisoquinoline Frameworks

Transition-metal-catalyzed annulation reactions involving C-H activation have become a powerful tool for the construction of isoquinoline rings from simple and readily available starting materials. rsc.orgnih.gov These methods offer high atom economy and functional group tolerance. While a direct metal-catalyzed annulation cascade specifically targeting this compound is not extensively documented, the principles can be applied to precursors bearing nitro and bromo functionalities.

These reactions typically involve the coupling of an aryl precursor (like a benzimine or benzamide) with an alkyne. The transition metal catalyst, often from the rhodium, ruthenium, or cobalt families, facilitates the activation of an ortho C-H bond on the aryl ring, followed by insertion of the alkyne and subsequent cyclization to form the isoquinoline core. For the synthesis of a 6-nitroisoquinoline framework, a starting material such as a 4-nitrobenzimine could be envisioned as a suitable substrate. The nitro group's electron-withdrawing nature can influence the regioselectivity of the C-H activation and annulation process.

For example, rhodium(III)-catalyzed C-H activation and annulation of arylhydrazines with internal alkynes provides an efficient route to isoquinolines under mild conditions and without the need for an external oxidant. rsc.org Similarly, cobalt(III)-catalyzed C-H/N-N functionalization of arylhydrazones with internal alkynes has been developed for the synthesis of various isoquinoline derivatives with good functional group tolerance. acs.org These methods could potentially be adapted for nitro-substituted arylhydrazones to generate the core structure of nitroisoquinolines.

A manganese-catalyzed dehydrogenative [4+2] annulation of N-H imines and alkynes offers a highly atom-economical pathway to diverse isoquinolines, producing H₂ as the main byproduct. thieme-connect.com The reaction proceeds via a five-membered manganacycle intermediate. researchgate.net The tolerance of these catalytic systems to various functional groups suggests that a pre-functionalized starting material, such as a bromo- or nitro-substituted benzimine, could be a viable precursor for the synthesis of compounds like this compound.

Intramolecular Oxidative Cyclization Methodologies

Intramolecular oxidative cyclization presents another modern approach to constructing the isoquinoline skeleton. These reactions often involve the formation of a new C-N or C-C bond within a single molecule, driven by an oxidant. While specific examples for this compound are scarce, the general strategies are applicable.

One such strategy involves the cyclization of o-alkenyl or o-alkynyl anilines or related nitrogen-containing substrates. For instance, copper-catalyzed intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines has been used to synthesize trifluoromethyl-substituted quinolines. mdpi.com A similar strategy could be envisioned for a suitably substituted o-alkenylnitrobenzene derivative to form a nitro-dihydroisoquinoline, which could then be aromatized and brominated.

Visible-light-induced and copper-catalyzed intramolecular oxidative cyclization of substituted aromatic enamines with alkynes or alkenes offers a green and efficient route to multi-substituted quinolines and indoles, using dioxygen as the oxidant. rsc.org This method's mild conditions could be compatible with the presence of a nitro group on the aromatic ring.

Hypervalent iodine reagents are also powerful tools for mediating intramolecular oxidative cyclizations. They have been employed in the synthesis of various nitrogen heterocycles. researchgate.net For example, they can mediate the cyclization of amides to form N-spirolactams. nih.gov While not a direct route to isoquinolines, this demonstrates the potential of hypervalent iodine reagents in promoting C-N bond formation.

Multi-Component Reactions for Substituted Isoquinoline Scaffolds

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. acs.org Several MCRs have been developed for the synthesis of functionalized isoquinolines.

One example is the copper-catalyzed three-component cyclization of a 2-bromoacetophenone, a terminal alkyne, and acetonitrile, which serves as the nitrogen source, to produce highly functionalized isoquinolines. thieme-connect.com This [3+2+1] cyclization demonstrates broad functional group tolerance, making it potentially applicable to substrates bearing nitro groups. The use of a bromoacetophenone derivative directly incorporates a bromine atom into the product's precursor.

Another MCR involves the reaction of 2-alkynylbenzaldehydes, amines, zinc, and an allylic or benzyl (B1604629) bromide, catalyzed by a combination of Mg(ClO₄)₂ and Cu(OTf)₂, to afford functionalized 1,2-dihydroisoquinolines. nih.gov Subsequent oxidation would yield the aromatic isoquinoline. The flexibility in the choice of the amine and the 2-alkynylbenzaldehyde allows for the introduction of various substituents.

A three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne has been developed to synthesize N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org While leading to a more complex fused system, this illustrates the power of MCRs in rapidly building molecular complexity from simple starting materials.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like isoquinolines. mdpi.comacs.org Key aspects include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

A notable green approach is the use of water as a reaction medium. Ruthenium-catalyzed isoquinolone syntheses have been successfully carried out in water, demonstrating the feasibility of C-H/N-O bond functionalization in an environmentally friendly solvent. nih.govacs.org Such a process could be adapted for substrates leading to nitroisoquinolones.

The use of recyclable catalytic systems is another important green strategy. For example, a Ru(II)/PEG-400 system has been developed for the homogeneous recyclable catalysis of isoquinoline synthesis via C-H/N-N bond activation. niscpr.res.in Polyethylene glycol (PEG) is a biodegradable and non-volatile solvent, and the catalyst can be recovered and reused. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net

While direct application of these green methods to the synthesis of this compound has not been specifically reported, the existing protocols for functionalized isoquinolines provide a strong foundation. For instance, a multi-stage synthesis could be designed where the isoquinoline core is first constructed using a water-based or recyclable catalytic method, followed by bromination and nitration steps that are optimized to minimize waste and hazardous reagent use. The direct C-H functionalization of 5-nitroisoquinoline has been studied, suggesting that late-stage functionalization is a viable and atom-economical strategy. mdpi.com

Catalytic Systems for Enhanced Regioselectivity and Yield in Isoquinoline Functionalization

The development of highly regioselective and high-yielding methods for the functionalization of the isoquinoline core is crucial for accessing specific isomers like this compound. Transition-metal-catalyzed C-H activation has been at the forefront of these efforts.

Transition Metal-Catalyzed (e.g., Rhodium, Ruthenium, Cobalt, Manganese) C-H Activation

Transition metals such as rhodium, ruthenium, cobalt, and manganese have been extensively used to catalyze the C-H activation and annulation reactions for isoquinoline synthesis. rsc.orgthieme-connect.comsnnu.edu.cnbohrium.com The choice of metal and directing group on the substrate can precisely control the regioselectivity of the C-H bond cleavage and subsequent functionalization.

Rhodium-catalyzed reactions, often employing a [Cp*RhCl₂]₂ catalyst, are highly effective for the annulation of benzimidates or aryl amidines with alkynes or diazo compounds to form isoquinolines or isoquinolones. acs.orgsioc-journal.cnacs.orgacs.org These reactions generally exhibit excellent functional group tolerance. acs.org

Ruthenium-catalyzed systems, such as [RuCl₂(p-cymene)]₂, have been used for the synthesis of isoquinolones from N-quinolin-8-yl-benzamides and alkynes. acs.org Ruthenium catalysts have also been employed in C-H activation/annulation reactions in green solvents like water. nih.govacs.org

Cobalt-catalyzed C-H activation offers a more cost-effective alternative to precious metals like rhodium. Cobalt(III) catalysts have been successfully used in the synthesis of 1-aminoisoquinolines from aryl amidines and diazo compounds under mild, oxidant-free conditions. acs.orgresearchgate.net Traceless directing groups have also been employed in cobalt-catalyzed oxidative annulation of benzylamides with alkynes. researchgate.net

Manganese-catalyzed C-H activation is an emerging field, providing access to isoquinolines through dehydrogenative annulation of N-H imines and alkynes. thieme-connect.com These reactions are highly atom-economical and avoid the need for external oxidants.

The table below summarizes some representative transition metal-catalyzed C-H activation reactions for the synthesis of isoquinoline derivatives.

| Catalyst System | Substrates | Product Type | Key Features |

| [Cp*RhCl₂]₂ / AgSbF₆ | Aryl amidines, α-MsO/TsO/Cl ketones | 1-Aminoisoquinolines | Mild conditions, broad scope. acs.org |

| [RuCl₂(p-cymene)]₂ / Cu(OAc)₂·H₂O | N-quinolin-8-yl-benzamides, Alkynes | Isoquinolones | Bidentate directing group, open air. acs.org |

| Co(OAc)₂ / NaOAc | Aryl amidines, Diazo compounds | 1-Aminoisoquinolines | Mild, oxidant-free, N₂ and H₂O as byproducts. acs.org |

| [MnBr(CO)₅] | N-H imines, Alkynes | Isoquinolines | Dehydrogenative, atom-economical. thieme-connect.com |

Hypervalent Iodine-Mediated Transformations

Hypervalent iodine reagents have emerged as versatile and environmentally benign oxidants and electrophiles in organic synthesis. researchgate.net They can mediate a variety of transformations leading to the formation of heterocyclic compounds, including isoquinolines.

One notable application is the intramolecular oxidative cyclization of ketoximes with alkenes to prepare isoquinoline N-oxides, using phenyliodine bis(trifluoroacetate) (PIFA) as the oxidant. acs.orgnih.gov The resulting N-oxides can be subsequently deoxygenated to afford the corresponding isoquinolines. This method offers a pathway to polysubstituted isoquinoline derivatives. acs.org

Hypervalent iodine reagents can also be used to generate reactive intermediates like nitrenes. For instance, the reaction of indenes with sources of iodonitrene can lead to skeletal editing through nitrogen insertion to form isoquinolines. researchgate.net Furthermore, hypervalent iodine reagents can mediate spirocyclization reactions. For example, the reaction of N-methoxybenzamide with diphenylacetylene (B1204595) in the presence of PIFA leads to a spirodienone compound. nih.gov While not a direct synthesis of isoquinolines, it showcases the ability of these reagents to facilitate complex C-C and C-N bond formations.

The table below highlights some applications of hypervalent iodine reagents in the synthesis of isoquinoline-related structures.

| Hypervalent Iodine Reagent | Substrates | Product Type | Key Features |

| PIFA | o-Vinylaryl ketoximes | Isoquinoline N-oxides | Intramolecular oxidative cyclization. acs.orgnih.gov |

| ArI=NR source | Indenes | Isoquinolines | Skeletal editing via nitrogen insertion. researchgate.net |

| PIFA | N-Methoxybenzamide, Diphenylacetylene | Spirodienone | Intermolecular spirocarbocyclization. nih.gov |

Acid and Base Catalysis in Isoquinoline Synthesis

The synthesis of the isoquinoline scaffold, a fundamental structure in many natural products and pharmaceutical agents, is often achieved through cyclization reactions that are critically dependent on catalysis. Both acids and bases play pivotal roles in facilitating these transformations by activating substrates and promoting the formation of key intermediates. The strategic application of acid or base catalysis is a cornerstone of several classical and modern methods for constructing isoquinolines and their analogues, including halogenated and nitrated derivatives like this compound.

Acid Catalysis in Isoquinoline Ring Formation

Acid catalysis is a predominant strategy in several named reactions for isoquinoline synthesis, where the catalyst, typically a Brønsted or Lewis acid, activates a carbonyl group or an imine, rendering it more susceptible to intramolecular electrophilic attack by an electron-rich aromatic ring.

One of the foundational acid-catalyzed methods is the Pomeranz-Fritsch reaction . This process involves the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.com The reaction is typically conducted with strong acids like concentrated sulfuric acid. thermofisher.cominnovareacademics.in A key modification, known as the Pomeranz-Fritsch-Bobbitt (PFB) reaction, utilizes a reductive step followed by acid-catalyzed cyclization of the resulting amine to yield a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ). thermofisher.combeilstein-journals.org The Bobbitt modification often employs milder acid concentrations, which can help minimize the formation of side products. beilstein-journals.org The choice of acid catalyst can be crucial, and various acids have been screened to optimize reaction conditions. beilstein-journals.org

The Bischler-Napieralski reaction is another powerful acid-catalyzed method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgorganic-chemistry.org The reaction requires a dehydrating agent, which is often a Lewis acid like phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The mechanism is believed to proceed through the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org The efficiency of the cyclization is dependent on the presence of electron-donating groups on the benzene ring. wikipedia.org For less activated systems, more potent dehydrating agents are necessary. wikipedia.org

The Pictet-Spengler reaction represents a third major acid-catalyzed pathway, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgpharmaguideline.com This reaction can proceed under mild conditions, especially when the aromatic ring is electron-rich. wikipedia.orgpharmaguideline.com The mechanism begins with the formation of an imine, which is then protonated by the acid catalyst. depaul.edu This protonation activates the iminium ion for the subsequent intramolecular electrophilic attack to form a spirocyclic intermediate, which then rearranges and deprotonates to yield the tetrahydroisoquinoline product. depaul.edunih.gov Chiral Brønsted acids, such as phosphoric acid derivatives, have been successfully employed to achieve enantioselective Pictet-Spengler reactions. nih.govrsc.orgacs.org

The synthesis of halogenated and nitrated isoquinolines can also involve acid catalysis. For instance, the synthesis of 5-bromo-8-nitroisoquinoline, an analogue of the target compound, is achieved by brominating isoquinoline in concentrated sulfuric acid, followed by nitration in the same pot. orgsyn.orggoogle.com The sulfuric acid acts as both a solvent and a catalyst for the electrophilic bromination step. orgsyn.org

Table 1: Examples of Acid-Catalyzed Isoquinoline Synthesis

| Reaction Name | Starting Materials | Catalyst/Conditions | Product | Ref |

| Pomeranz-Fritsch Reaction | Benzaldehyde, 2,2-diethoxyethylamine | Concentrated H₂SO₄, heat | Isoquinoline | thermofisher.cominnovareacademics.in |

| Bischler-Napieralski Reaction | N-(2-Phenylethyl)acetamide | POCl₃, reflux | 1-Methyl-3,4-dihydroisoquinoline | wikipedia.orgorganic-chemistry.org |

| Pictet-Spengler Reaction | Phenethylamine, Formaldehyde | HCl, heat | 1,2,3,4-Tetrahydroisoquinoline | wikipedia.orgdepaul.edu |

| Pomeranz-Fritsch-Bobbitt | N-(Benzyl)-2,2-dimethoxyethanamine | 6 M HCl | N-Aryl-4-hydroxy-1,2,3,4-tetrahydroisoquinoline | beilstein-journals.org |

Base Catalysis in Isoquinoline Synthesis

While acid-catalyzed methods are more traditional, base-catalyzed or base-promoted syntheses of isoquinolines have emerged as powerful alternatives, often offering different regioselectivity and functional group tolerance. These methods typically involve the generation of a carbanion or another potent nucleophile, which then initiates the cyclization.

Recent methodologies have demonstrated the synthesis of 3-aryl isoquinolines through a tandem reaction promoted by a combination of strong bases, such as sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) and cesium carbonate (Cs₂CO₃). acs.orgacs.org In this approach, the base facilitates the deprotonation of a 2-methyl-arylaldehyde, generating a benzyl anion. acs.org This anion then attacks a nitrile, leading to a cyclized intermediate that ultimately aromatizes to the isoquinoline product. acs.org

Base-catalyzed cyclizations of ortho-alkynyl imines are also known. For example, the reaction of o-alkynyl oximes with potassium carbonate (K₂CO₃) can afford isoquinoline N-oxides. acs.org Similarly, base-induced cyclization of o-ethynyl hydrazones has been used to prepare N-sulfonylimine isoquinolines. acs.org Palladium-catalyzed syntheses of isoquinolines often employ a base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), in the reaction mixture to facilitate key steps in the catalytic cycle. acs.org

Furthermore, base-catalyzed alcoholysis has been explored for the resolution of racemic 1,1'-bisisoquinolines, demonstrating the utility of bases in post-synthesis modifications. ntu.edu.sg

Table 2: Examples of Base-Promoted/Catalyzed Isoquinoline Synthesis

| Reaction Type | Starting Materials | Catalyst/Base/Conditions | Product Type | Ref |

| Tandem Reaction | 2-Methylbenzaldehyde, Benzonitrile | NaN(SiMe₃)₂, Cs₂CO₃ | 3-Aryl-isoquinoline | acs.orgacs.org |

| Cyclization | o-Alkynyl oximes | K₂CO₃ | Isoquinoline N-oxide | acs.org |

| Larock Cyclization | o-(1-Alkynyl)benzaldimine | Cs₂CO₃, Pd(OAc)₂ | 3,4-Disubstituted isoquinoline | acs.org |

| Cyclization/Hydrolysis | Arylated Ketone Acetal | NH₄HCO₃ (aq) | Substituted Isoquinoline | pnas.org |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 6 Nitroisoquinoline

Reactivity of the Nitro Group at C-6

The nitro group at the C-6 position significantly influences the electronic properties of the isoquinoline (B145761) ring system, rendering it susceptible to a variety of chemical transformations. Its strong electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic attack but activates it for nucleophilic substitution reactions.

Reduction Reactions to Amino-Substituted Isoquinolines

The reduction of the nitro group to an amino group is a fundamental transformation, yielding 1-bromo-6-aminoisoquinoline, a valuable precursor for the synthesis of biologically active molecules and functional materials. This conversion can be achieved through both catalytic hydrogenation and selective chemical reduction methods.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profiles. For 1-bromo-6-nitroisoquinoline, this transformation is typically carried out using a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas. The reaction proceeds via a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amino product. The general pathway is believed to involve the adsorption of the nitro group onto the catalyst surface, followed by sequential hydrogenolysis.

The choice of solvent and reaction conditions can influence the rate and selectivity of the hydrogenation. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used. google.com The pressure of hydrogen gas and the reaction temperature are critical parameters that are optimized to ensure complete reduction of the nitro group while minimizing potential side reactions, such as hydrodebromination (the removal of the bromine atom). researchgate.net

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Reductant | Solvent(s) | Temperature (°C) | Pressure (MPa) | Reference |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol, Ethanol, Water | 30-60 | 1-5 | google.com |

| Platinum on Carbon (Pt/C) | Hydrogen Gas (H₂) | Various | Room Temperature | Atmospheric | researchgate.net |

This table presents typical conditions and may require optimization for the specific substrate.

In instances where catalytic hydrogenation might be incompatible with other functional groups present in the molecule or when specific chemoselectivity is required, a variety of chemical reducing agents can be employed. These methods offer alternative pathways for the reduction of the nitro group in this compound.

Commonly used chemical reductants for nitroarenes include metals in acidic media (e.g., tin or iron in hydrochloric acid), as well as metal hydrides like sodium borohydride (B1222165) in the presence of a catalyst. smolecule.com The choice of reagent can be critical for achieving selectivity, particularly in preserving the C-Br bond. For example, milder reducing systems are often preferred to avoid undesired dehalogenation. The reaction conditions for these chemical reductions, such as temperature and the stoichiometry of the reducing agent, are carefully controlled to maximize the yield of the desired 1-bromo-6-aminoisoquinoline.

Nucleophilic Aromatic Substitution (SNAr) at the Nitro-Bearing Position

The presence of the strongly electron-withdrawing nitro group at C-6 activates the isoquinoline ring system towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com While the bromo group at C-1 is the more conventional leaving group for SNAr reactions on this scaffold, under certain conditions, nucleophilic attack can be directed to other positions on the ring. The nitro group itself is generally not the leaving group in classical SNAr reactions but rather facilitates the attack of nucleophiles on the carbon to which it is attached or at ortho and para positions. allen.in

In the context of this compound, the nitro group at C-6 significantly lowers the electron density of the benzene ring, making it more electrophilic. Nucleophiles can attack the ring, forming a resonance-stabilized Meisenheimer complex. allen.in The stability of this intermediate is enhanced by the ability of the nitro group to delocalize the negative charge. While direct displacement of the nitro group is uncommon, its presence is crucial for activating the ring towards substitution of other leaving groups or for oxidative nucleophilic substitution of hydrogen (SNH) reactions. mdpi.com For instance, the reaction of nitro-substituted quinolines with nucleophiles like methoxide (B1231860) has been studied, where the position of the nitro group dictates the site of nucleophilic attack. echemi.com

Oxidative Transformations of the Nitro Group

The oxidative transformation of the nitro group in aromatic systems is less common than its reduction. However, under specific conditions, the nitro group can participate in or influence oxidative reactions. For instance, in some oxidative coupling reactions of isoquinolines, the presence of a strong electron-withdrawing nitro group can render the substrate unreactive. mdpi.com

Reactivity of the Bromo Group at C-1

The bromine atom at the C-1 position of this compound is a versatile handle for a wide range of chemical modifications, primarily through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The electrophilic nature of the C-1 position, enhanced by the adjacent nitrogen atom, makes the bromo group a good leaving group.

A plethora of cross-coupling reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C-1 position. These reactions are fundamental in the synthesis of complex isoquinoline derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a C-C bond between the C-1 position of the isoquinoline and a variety of organoboron reagents, such as boronic acids or their esters. rsc.orgresearchgate.netnih.govlibretexts.org This method is widely used to introduce aryl, heteroaryl, or vinyl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds by reacting the 1-bromo-isoquinoline with a wide range of primary and secondary amines. organic-synthesis.comresearchgate.netresearchgate.net This is a powerful tool for synthesizing amino-substituted isoquinolines.

Sonogashira Coupling: This reaction, typically catalyzed by both palladium and copper, facilitates the formation of a C-C bond between the C-1 position and a terminal alkyne. wikipedia.orgorganic-chemistry.orgnih.govsci-hub.semdpi.com It is a key method for introducing alkynyl moieties.

Nucleophilic Substitution: The bromo group at C-1 can also be displaced by various nucleophiles, such as alkoxides (e.g., sodium methoxide) or amines, through a nucleophilic aromatic substitution mechanism. chemguide.co.ukchemguide.co.uklibretexts.org

Table 2: Examples of Cross-Coupling Reactions at the C-1 Position of Bromoisoquinolines

| Reaction Type | Catalyst System (Typical) | Coupling Partner | Base (Typical) | Solvent (Typical) | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or other Pd catalysts | Aryl/heteroaryl boronic acid | Na₂CO₃, K₂CO₃ | Toluene, Dioxane, Water | rsc.orgresearchgate.netnih.govlibretexts.org |

| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand (e.g., BINAP, Xantphos) | Primary/secondary amine | Cs₂CO₃, NaOtBu | Toluene, THF | organic-synthesis.comresearchgate.netresearchgate.net |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal alkyne | Et₃N, Piperidine | THF, DMF | wikipedia.orgorganic-chemistry.orgnih.govsci-hub.semdpi.com |

This table provides general conditions that may be adapted for this compound.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom at the C1 position of this compound is well-suited for participation in palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. The presence of the electron-withdrawing nitro group generally enhances the reactivity of the aryl bromide toward oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycles of these reactions. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgmdpi.com For this compound, coupling with alkenes like styrene (B11656) or acrylates would yield 1-vinyl or 1-acryl-substituted 6-nitroisoquinolines, respectively. The electron-deficient nature of the isoquinoline derivative can facilitate the reaction. mdpi.com

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.org It is co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.org The reaction of this compound with terminal alkynes is expected to proceed under standard Sonogashira conditions to afford 1-alkynyl-6-nitroisoquinolines. mdpi.com The activation provided by the nitro group is beneficial, as seen in the successful coupling of other activated aryl bromides like 4-bromonitrobenzene. mdpi.com

| Reaction | Coupling Partner | Typical Catalyst System | Base | Potential Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 1-Aryl-6-nitroisoquinoline |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | 1-(Substituted-vinyl)-6-nitroisoquinoline |

| Sonogashira | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | 1-Alkynyl-6-nitroisoquinoline |

Nucleophilic Displacement of Bromine

The C1 position of the isoquinoline ring is electronically analogous to the α-position of pyridine (B92270), making it susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the bromine atom, a good leaving group, and further activated by the electron-withdrawing nitro group at C6. Halogenated isoquinolines, particularly those with a halogen at the 1-position, are known to be highly reactive towards nucleophilic aromatic substitution (SNAr). shahucollegelatur.org.in The nitro group at C6, through its resonance and inductive effects, helps to stabilize the negatively charged Meisenheimer complex intermediate formed during the substitution, thereby lowering the activation energy and accelerating the reaction.

A variety of nucleophiles can be employed to displace the bromine atom, leading to a wide range of 1-substituted 6-nitroisoquinolines. Examples of such transformations include:

Amination: Reaction with ammonia, primary amines, or secondary amines to produce 1-amino-, 1-(alkylamino)-, or 1-(dialkylamino)-6-nitroisoquinolines.

Alkoxylation: Substitution with alkoxides, such as sodium methoxide or ethoxide, to yield 1-alkoxy-6-nitroisoquinolines.

Thiolation: Displacement by thiolates to form 1-(alkylthio)- or 1-(arylthio)-6-nitroisoquinolines.

The synthesis of 5-substituted 8-nitroisoquinolines from 5-bromo-8-nitroisoquinoline (B189721) through reactions with various nucleophiles demonstrates the utility of this approach for functionalizing the isoquinoline core. researchgate.net

Grignard and Organolithium Reagent Chemistry

The bromo-substituent at C1 allows for the application of organometallic chemistry.

Grignard Reagent Formation: Treatment of this compound with magnesium metal in an anhydrous ether solvent would be expected to form the corresponding Grignard reagent, 1-(magnesiobromo)-6-nitroisoquinoline. orgsyn.orgwisc.edu However, a significant challenge in this synthesis is the high reactivity of Grignard reagents towards nitro groups. The Grignard reagent, once formed, could potentially add to the nitro group of another molecule, leading to complex side products. This incompatibility often necessitates the use of protecting groups or performing the reaction at very low temperatures to control selectivity.

Organolithium Chemistry: An alternative to Grignard reagent formation is lithium-halogen exchange, typically achieved by treating the aryl bromide with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.org This would generate the highly reactive 1-lithio-6-nitroisoquinoline. Similar to Grignard reagents, organolithium reagents are incompatible with nitro groups, presenting a major challenge for this transformation. wikipedia.orgmdpi.com If successfully formed, this lithiated intermediate could be trapped with various electrophiles to introduce a wide array of substituents at the C1 position.

Reductive Dehalogenation Strategies

The removal of the bromine atom from the C1 position, known as reductive dehalogenation, can be accomplished through several methods. A common approach is catalytic hydrogenation, using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source like hydrogen gas (H₂), ammonium (B1175870) formate, or hydrazine. shahucollegelatur.org.in

A key consideration in the reductive dehalogenation of this compound is the presence of the reducible nitro group. Nitro groups are readily reduced to amino groups under many catalytic hydrogenation conditions. thieme-connect.compsu.edu Therefore, achieving selective dehalogenation without affecting the nitro group requires careful control of reaction conditions, such as the choice of catalyst, solvent, and hydrogen source. It is often observed that the reduction of the nitro group can occur preferentially or concurrently with dehalogenation. psu.edu Alternatively, specific reducing systems, such as indium in aqueous ammonium chloride, have been shown to reduce nitroarenes while being compatible with halogen substituents, suggesting a potential route for selective nitro group reduction without dehalogenation. thieme-connect.com

Interplay Between Bromine and Nitro Substituents

The chemical properties of this compound are not merely the sum of its individual functional groups. The bromine atom and the nitro group engage in a significant electronic interplay that synergistically influences the molecule's reactivity and the regioselectivity of subsequent transformations.

Synergistic Effects on Reaction Kinetics

The primary synergistic effect stems from the powerful electron-withdrawing nature of the nitro group at the C6 position. This effect propagates through the aromatic system, influencing the reactivity at the C1-bromo position.

In Cross-Coupling Reactions: The oxidative addition of an aryl halide to a palladium(0) complex is the rate-determining step in many cross-coupling catalytic cycles. Electron-withdrawing groups on the aromatic ring make the carbon-halogen bond more susceptible to this oxidative addition, thereby increasing the reaction rate. The nitro group at C6 thus activates the C1-bromo bond for reactions like Suzuki, Heck, and Sonogashira couplings. mdpi.com This is supported by observations that activated aryl bromides, such as 4-bromonitrobenzene, exhibit enhanced yields in Sonogashira reactions. mdpi.com

In Nucleophilic Aromatic Substitution: As previously mentioned, the nitro group's ability to stabilize the anionic Meisenheimer intermediate via resonance and induction is crucial. This stabilization significantly lowers the transition state energy for nucleophilic attack at the C1 position, leading to a substantial increase in the rate of nucleophilic displacement of the bromine atom compared to an isoquinoline lacking the nitro substituent.

Influence on Regioselectivity of Further Functionalization

The existing bromine and nitro substituents are powerful directors for any further functionalization of the isoquinoline ring system.

Electrophilic Aromatic Substitution (SEAr): The isoquinoline nucleus is already electron-deficient. The addition of a second, powerful deactivating nitro group makes electrophilic substitution extremely difficult. Any potential SEAr would be directed away from the highly deactivated pyridine ring and onto the benzene ring. However, the C6-nitro group strongly deactivates the C5 and C7 positions, making further substitution at these sites highly unfavorable.

Nucleophilic Aromatic Substitution of Hydrogen (SNH): In highly electron-deficient aromatic systems, direct nucleophilic substitution of a hydrogen atom can occur, often in the presence of an oxidizing agent. The regioselectivity of such reactions is dictated by the electronic landscape of the molecule. Studies on 5-nitroisoquinoline (B18046) show that amination occurs at the C6 and C7 positions. researchgate.net For this compound, the C1 and C6 positions are already occupied. The strong deactivation by the nitro group would likely direct nucleophilic attack to the C5 or C7 positions, should the conditions for an SNH reaction be met. The precise outcome would depend on the specific nucleophile and reaction conditions employed.

Stability and Degradation Pathways

The stability of this compound is a critical factor influencing its storage, handling, and application in synthetic chemistry. The molecule's stability is largely dictated by the reactivity of the isoquinoline nucleus, which is further modulated by the presence of the bromo and nitro substituents.

Research and data on related compounds suggest that this compound requires controlled storage conditions to prevent degradation. The recommended storage temperature of -20°C indicates that the compound may have limited stability at ambient temperatures. usbio.net Generally, halogenated and nitrated aromatic compounds are sensitive to a variety of environmental factors. For related bromoisoquinoline structures, storage in a dark, dry place is advised to maintain integrity, suggesting a potential sensitivity to light and moisture. chemicalbook.com

The primary degradation pathways for this compound can be inferred from its chemical structure and the known reactivity of its functional groups. High temperatures or combustion are expected to cause decomposition, leading to the release of hazardous products such as carbon oxides, nitrogen oxides, and hydrogen bromide. aksci.comchemsrc.com The presence of the electron-withdrawing nitro group can render the aromatic system more susceptible to photodegradation.

Chemically, the compound is likely incompatible with strong oxidizing agents, which can react with the isoquinoline ring system. aksci.comchemsrc.com The carbon-bromine bond at the C-1 position is a potential site for nucleophilic substitution or reductive cleavage, which could lead to debromination and the formation of 6-nitroisoquinoline (B1610068). Similarly, the nitro group at the C-6 position is susceptible to reduction, a common transformation for nitroaromatic compounds, which would yield 6-amino-1-bromoisoquinoline. While these reactions are often employed for synthetic purposes, they also represent potential degradation routes if the compound is exposed to unintended reducing agents or conditions.

The following table summarizes the known and inferred stability data for this compound.

Table 1: Stability Profile of this compound

| Parameter | Findings and Recommendations | Citations |

|---|---|---|

| Storage Temperature | Recommended storage at -20°C. | usbio.net |

| Conditions to Avoid | Heat, flames, sparks, and exposure to light. | chemicalbook.comchemsrc.com |

| Incompatible Materials | Strong oxidizing agents. | aksci.comchemsrc.com |

| Potential Degradation Pathways | Photodegradation, thermal decomposition, reductive debromination, reduction of the nitro group. | chemicalbook.comaksci.comchemsrc.com |

| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides, hydrogen bromide (upon combustion). | aksci.comchemsrc.com |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-bromoisoquinoline (B27571) |

| 6-amino-1-bromoisoquinoline |

| 6-Bromoisoquinoline 2-oxide |

| 6-nitroisoquinoline |

| 7-Bromo-5-nitroisoquinoline |

| Carbon oxides |

| Hydrogen bromide |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), it is possible to map the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of 1-Bromo-6-nitroisoquinoline is expected to display signals corresponding to the five protons on the isoquinoline (B145761) core. The position (chemical shift, δ), splitting pattern (multiplicity), and coupling constants (J) of these signals are dictated by the electronic effects of the bromine and nitro substituents.

The electron-withdrawing nitro group at the C-6 position significantly deshields adjacent protons, causing their signals to appear at a lower field (higher ppm). Protons H-5 and H-7, being ortho to the nitro group, are expected to be the most downfield in the benzene (B151609) portion of the ring system. The proton on the pyridine (B92270) ring, H-3, would also be influenced by the adjacent nitrogen atom. In contrast, the bromine atom at C-1 also exerts an electron-withdrawing effect, influencing the chemical shift of nearby protons.

Based on established principles and data from related nitro-substituted and bromo-substituted isoquinolines, the predicted chemical shifts for the protons are outlined below. whiterose.ac.ukorgsyn.orgchemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.4 - 8.6 | Doublet | J(H3-H4) = 5.5 - 6.0 |

| H-4 | 7.7 - 7.9 | Doublet | J(H4-H3) = 5.5 - 6.0 |

| H-5 | 8.7 - 8.9 | Doublet | J(H5-H7) = ~2.0 |

| H-7 | 8.3 - 8.5 | Doublet of Doublets | J(H7-H8) = ~9.0, J(H7-H5) = ~2.0 |

| H-8 | 8.0 - 8.2 | Doublet | J(H8-H7) = ~9.0 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the isoquinoline ring system. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached substituents.

The carbon atom C-1, directly bonded to the electronegative bromine atom, would appear at a specific chemical shift. The C-6 carbon, attached to the nitro group, is expected to be significantly downfield. The remaining seven carbons will have shifts characteristic of an aromatic heterocyclic system.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140 - 145 |

| C-3 | 122 - 125 |

| C-4 | 120 - 123 |

| C-4a | 128 - 132 |

| C-5 | 125 - 128 |

| C-6 | 147 - 150 |

| C-7 | 120 - 124 |

| C-8 | 130 - 134 |

| C-8a | 135 - 138 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, a cross-peak between the signals for H-3 and H-4 would confirm their adjacency on the pyridine ring. Similarly, correlations between H-7 and H-8 would be observed.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. This can provide further confirmation of the substitution pattern by showing spatial proximity between protons on different parts of the ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. The molecular formula for this compound is C₉H₅BrN₂O₂. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.

HRMS Data for this compound

| Ion | Molecular Formula | Isotope | Calculated m/z |

| [M]⁺ | C₉H₅⁷⁹BrN₂O₂ | ⁷⁹Br | 251.9589 |

| [M+2]⁺ | C₉H₅⁸¹BrN₂O₂ | ⁸¹Br | 253.9568 |

| [M+H]⁺ | C₉H₆⁷⁹BrN₂O₂ | ⁷⁹Br | 252.9667 |

| [M+H+2]⁺ | C₉H₆⁸¹BrN₂O₂ | ⁸¹Br | 254.9646 |

In the mass spectrometer, the molecular ion can break down into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to elucidate the molecule's structure. The fragmentation of this compound is expected to proceed through several common pathways for aromatic nitro compounds and organohalides. libretexts.orgmiamioh.edu

Key fragmentation steps would likely involve:

Loss of the nitro group as an NO₂ radical (a loss of 46 Da).

Loss of a bromine radical (a loss of 79 or 81 Da).

Sequential loss of neutral molecules like CO (carbon monoxide) or HCN (hydrogen cyanide) from the ring structure following initial fragmentation. raco.cat

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment |

| 206 | [M - NO₂]⁺ |

| 173 | [M - Br]⁺ |

| 127 | [M - Br - NO₂]⁺ |

| 101 | [C₈H₅N]⁺ from loss of Br and NO₂ |

| 76 | [C₆H₄]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the aromatic isoquinoline core, the nitro group (-NO₂), and the carbon-bromine bond (C-Br).

Based on the analysis of related compounds, the expected IR absorption bands for this compound are summarized in the table below. The vibrations of the aromatic C-H bonds typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the isoquinoline ring are expected in the 1620-1450 cm⁻¹ range. The nitro group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which for aromatic nitro compounds generally appear around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=C (Aromatic) | Stretching | 1620 - 1450 |

| C=N (Isoquinoline) | Stretching | 1620 - 1450 |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretching | 1350 - 1300 |

| C-Br | Stretching | 700 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the electronic structure of the compound.

For aromatic and heteroaromatic compounds like this compound, the UV-Vis spectrum is expected to show absorptions due to π → π* transitions within the isoquinoline ring system. The presence of the nitro group, a strong chromophore, is likely to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted isoquinoline. The electronic transitions in similar nitroaromatic compounds typically occur in the UV region, often extending into the visible range. For instance, studies on other nitro-substituted isoquinolines have shown absorption maxima in the range of 300-400 nm. researchgate.net The specific λmax values for this compound would depend on the solvent used, as solvatochromic effects can influence the energy of the electronic transitions.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Transition Type | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* | 300 - 400 | Isoquinoline ring and Nitro group |

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound is not publicly documented, it is possible to predict certain structural features based on related compounds. The isoquinoline ring system would be essentially planar. The positions of the bromo and nitro substituents on this ring are fixed at the 1 and 6 positions, respectively. The C-Br and C-N bond lengths would be consistent with those observed in other bromo- and nitro-substituted aromatic compounds. For example, the C-Br bond length is expected to be around 1.90 Å, and the C-N bond of the nitro group around 1.45 Å. The nitro group itself would likely be coplanar with the aromatic ring to maximize resonance stabilization. The packing of the molecules in the crystal would be influenced by intermolecular interactions such as π-π stacking of the aromatic rings and dipole-dipole interactions involving the polar nitro group and the carbon-bromine bond.

Table 3: Predicted X-ray Crystallography Parameters for this compound

| Structural Parameter | Predicted Value |

|---|---|

| Crystal System | To be determined by experiment |

| Space Group | To be determined by experiment |

| C-Br Bond Length | ~ 1.90 Å |

| C-N (nitro) Bond Length | ~ 1.45 Å |

| Molecular Conformation | Planar isoquinoline ring |

Computational Chemistry and Theoretical Studies of 1 Bromo 6 Nitroisoquinoline

Solvation Models and Solvent Effects (e.g., Polarizable Continuum Model)

Investigations into the effects of different solvents on the properties and reactivity of 1-Bromo-6-nitroisoquinoline using computational methods like the Polarizable Continuum Model (PCM) have not been reported.

Structure-Reactivity Correlations (e.g., Hammett Constants)

There are no published studies that correlate the structure of this compound with its reactivity through empirical parameters such as Hammett constants.

Molecular Dynamics Simulations

As of the latest available research, specific molecular dynamics (MD) simulation studies focusing on the conformational analysis of this compound have not been reported in peer-reviewed scientific literature. While MD simulations are a powerful tool for investigating the dynamic behavior and conformational landscapes of molecules, this particular compound has not been the subject of such a study.

Computational studies on similar molecules, such as bromo-substituted quinazolines, have utilized molecular dynamics simulations to assess their conformational stability and interactions with biological targets. These studies highlight the utility of MD in understanding how structural modifications influence the behavior of heterocyclic compounds. However, direct data or detailed research findings from molecular dynamics simulations specifically for this compound are not currently available.

Therefore, no data tables or specific research findings regarding the molecular dynamics or conformational studies of this compound can be presented at this time. Further research in this area would be necessary to elucidate its dynamic properties.

Synthetic Applications and Advanced Chemical Transformations

1-Bromo-6-nitroisoquinoline as a Versatile Synthetic Building Block

The strategic placement of the bromo and nitro functional groups allows for selective chemical modifications, positioning this compound as a highly adaptable precursor in synthetic chemistry.

Precursor for Advanced Isoquinoline (B145761) Derivatives

This compound is a key intermediate for synthesizing a variety of substituted isoquinoline derivatives. The bromine atom at the C1 position is susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the nitro group at the C6 position can be readily reduced to an amino group, which can then undergo further transformations.

Common reactions include:

Nucleophilic Substitution: The bromide can be displaced by various nucleophiles. For instance, reaction with sodium methoxide (B1231860) or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (B87167) can introduce alkoxy groups.

Reduction: The nitro group is commonly reduced to an amino group using agents like hydrogen gas with a palladium on carbon catalyst, yielding 1-bromo-6-aminoisoquinoline. This amino group opens up possibilities for N-alkylation, N-acylation, and diazotization reactions. orgsyn.org

Cross-Coupling Reactions: The C-Br bond is a handle for forming new carbon-carbon and carbon-heteroatom bonds. Suzuki-Miyaura coupling with boronic acids, catalyzed by palladium, can introduce aryl or vinyl substituents at the 1-position. For example, coupling with phenylboronic acid can yield 1-phenyl-6-nitroisoquinoline. Other transition-metal catalyzed reactions like Sonogashira and Stille couplings are also applicable. acs.org

These transformations allow for the generation of a diverse library of isoquinoline derivatives with tailored electronic and steric properties, many of which are investigated for their pharmacological potential. orgsyn.org

Scaffold for Complex Heterocyclic Architectures

Beyond simple derivatization, this compound serves as a foundational scaffold for constructing more complex, fused heterocyclic systems. nih.gov The reactive sites on the molecule allow for annulation strategies, where new rings are built onto the existing isoquinoline framework.

For instance, the amino derivative, 1-bromo-6-aminoisoquinoline, can be a precursor for synthesizing polycyclic aromatic systems. The amino group can direct further electrophilic substitution or participate in cyclization reactions to form fused heterocycles. orgsyn.org Cascade reactions, which form multiple chemical bonds in a single operation, can be designed starting from functionalized isoquinolines to rapidly build molecular complexity. nih.gov Such strategies are instrumental in synthesizing novel ring systems for applications in materials science and medicinal chemistry. nih.gov

Development of Multi-Functionalized Isoquinoline Systems

The sequential and selective manipulation of the bromo and nitro groups is key to developing multi-functionalized isoquinoline systems. A typical synthetic sequence might involve a cross-coupling reaction at the C1 position, followed by the reduction of the nitro group at C6, and subsequent functionalization of the resulting amino group. This stepwise approach provides precise control over the introduction of different functionalities at specific positions.

Role in Combinatorial Chemistry Libraries

Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for high-throughput screening. slideshare.net this compound is an excellent scaffold for such endeavors due to its two distinct points of diversification.

Using solid-phase synthesis, the isoquinoline core can be attached to a resin. researchgate.net Subsequently, a diverse set of building blocks can be introduced at the C1 position via palladium-catalyzed coupling reactions. Following this, the nitro group can be reduced and reacted with a variety of acylating or alkylating agents. This "mix-and-split" strategy allows for the creation of thousands of unique compounds in a short period. researchgate.net The resulting libraries of multi-functionalized isoquinolines can then be screened for desirable properties, accelerating the discovery of new drug candidates or materials. slideshare.net

Application in Catalysis (e.g., Ligand Synthesis)

The isoquinoline framework is a component of various ligands used in transition metal catalysis. acs.orgmdpi.com The ability to introduce specific donor atoms and chiral elements onto the isoquinoline scaffold makes it a valuable platform for ligand design.

Starting from this compound, functional groups capable of coordinating to metal centers, such as phosphines, amines, or pyridyl groups, can be introduced. For instance, the bromine at C1 can be substituted with a diphenylphosphine (B32561) group. Subsequent modification of the nitro group can introduce another coordinating moiety or a chiral auxiliary. The resulting bidentate or tridentate ligands can then be used to prepare transition metal complexes for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. mdpi.com The modular synthesis starting from this compound allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of substituted isoquinolines often involves multi-step procedures with harsh reagents. For instance, the preparation of related compounds like 5-bromo-8-nitroisoquinoline (B189721) involves the bromination of isoquinoline (B145761) with N-bromosuccinimide in strong sulfuric acid at low temperatures, followed by nitration. orgsyn.orgmdpi.com Future efforts will likely focus on developing more environmentally benign and atom-economical routes.

Key areas of development include:

Green Chemistry Approaches : Research is increasingly focused on green chemistry principles to minimize hazardous waste and improve energy efficiency. nih.gov This involves exploring alternative solvents, renewable starting materials, and catalytic systems that replace stoichiometric reagents.

Catalytic C-H Functionalization : Direct C-H bond activation and functionalization represent a paradigm shift in synthesis, avoiding the need for pre-functionalized starting materials. researchgate.net Rhodium(III)-catalyzed synthesis of isoquinoline derivatives from simple precursors like aryl ketones and alkynes is an example of such advancements that could be adapted. acs.orgorganic-chemistry.org

One-Pot, Multi-Component Reactions : Designing cascade reactions where multiple bonds are formed in a single operation enhances efficiency. Three-component reactions, for example, can rapidly assemble complex isoquinoline cores from readily available substrates. acs.orgnih.gov

Table 1: Comparison of Synthetic Strategies for Substituted Isoquinolines

| Feature | Traditional Synthesis (e.g., Bischler-Napieralski) | Emerging Sustainable Routes |

|---|---|---|

| Starting Materials | Often pre-functionalized, complex precursors | Simple, readily available substrates (e.g., aryl ketones, alkynes) |

| Reagents | Stoichiometric, often harsh acids and dehydrating agents | Catalytic (e.g., transition metals), often milder conditions |

| Efficiency | Multi-step, lower atom economy, significant work-up | Fewer steps (often one-pot), higher atom economy, streamlined process |

| Environmental Impact | Generates significant chemical waste | Reduced waste, potential use of greener solvents and catalysts nih.gov |

Exploration of Unconventional Reactivity Patterns

The electron-deficient nature of the 1-bromo-6-nitroisoquinoline ring system, influenced by the nitro group, dictates its reactivity. While classical reactions like nucleophilic aromatic substitution (SNAr) at the 1-position are expected, future research will delve into less conventional transformations.

Dual Reactivity : Certain nitroarenes can exhibit dual reactivity, acting as both the substrate and the oxidant in a single reaction. 5-Nitroisoquinoline (B18046), a related compound, demonstrates this in oxidative SNH amidation, enabling regioselective functionalization. Exploring similar reactivity for this compound could unlock novel synthetic pathways.

Dearomatization Strategies : The temporary dearomatization of the isoquinoline core can activate it for otherwise difficult functionalizations. A Boc₂O-mediated dearomatization strategy has been used for the direct C4-halogenation of isoquinolines, creating an electron-rich intermediate for further modification. acs.org Applying this concept could allow for novel substitutions on the carbocyclic ring of this compound.

Photochemical and Radical Reactions : Light-mediated reactions and the generation of radical intermediates are emerging as powerful tools in synthesis. bohrium.com Investigating the photochemical properties of this compound could reveal new reactivity patterns, potentially leading to novel carbon-carbon and carbon-heteroatom bond formations.

Table 2: Emerging Reactivity Patterns for Isoquinoline Systems

| Reactivity Type | Description | Potential Application for this compound |

|---|---|---|

| Oxidative SNH Amidation | The nitroarene acts as both substrate and internal oxidant, allowing direct amination without an external oxidant. | Direct introduction of amino groups at various positions, creating precursors for pharmaceuticals. |

| Dearomatization-Functionalization | Reversible dearomatization activates the ring for electrophilic or nucleophilic attack at non-classical positions. acs.org | Functionalization at the C4, C5, or C8 positions, which are typically less reactive. |

| Transition-Metal-Mediated Annulation | Construction of the isoquinoline ring through metal-catalyzed cyclization reactions. nih.gov | Access to highly substituted derivatives by incorporating diverse coupling partners. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, scalability, and control. europa.eumdpi.com This technology is particularly well-suited for handling potentially hazardous reagents or highly exothermic reactions, such as nitrations. europa.eu

Enhanced Safety and Scalability : The large surface-area-to-volume ratio in flow reactors allows for superior heat dissipation, making highly exothermic nitration or reactions with energetic intermediates safer to handle. europa.eu This enables seamless scaling from laboratory research to industrial production.

Process Automation : Integrating flow reactors with automated pumps, purification modules, and real-time analytics creates powerful platforms for synthesis. mdpi.com Such systems can accelerate the optimization of reaction conditions and facilitate the rapid synthesis of a library of this compound derivatives for screening purposes.

Telescoped Reactions : Flow chemistry allows for "telescoped" reaction sequences, where the product of one reaction is directly channeled into the next reactor without intermediate isolation and purification. mdpi.com This can be used to perform a multi-step functionalization of this compound in a continuous, automated fashion. syrris.com

Table 3: Advantages of Flow Chemistry in Synthesizing Nitroaromatic Compounds

| Advantage | Description | Relevance to this compound |

|---|---|---|

| Improved Safety | Excellent heat and mass transfer minimizes risks of thermal runaways with exothermic nitrations or hazardous reagents. europa.eu | Safer handling of nitration steps and reactions involving potentially unstable intermediates. |

| Rapid Optimization | Automated systems allow for quick variation of parameters like temperature, pressure, and residence time. | Faster discovery of optimal conditions for novel functionalization reactions. |

| Scalability | Production can be increased by running the system for longer periods or by using parallel reactors. | Efficient production of the compound for use as a building block in larger-scale applications. |

| High Purity | Precise control over reaction conditions often leads to cleaner reactions and higher purity products. europa.eu | Reduced need for extensive purification, streamlining the overall synthetic process. |

Advanced Mechanistic Insights through In Situ Spectroscopy